molecular formula C14H15N3O5S B5712114 N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide

N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide

Cat. No. B5712114
M. Wt: 337.35 g/mol
InChI Key: ORVQACTXZBUMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide, also known as KN-93, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional protein kinase that plays a crucial role in a variety of cellular processes, including synaptic plasticity, learning and memory, and cardiac function.

Mechanism of Action

N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide selectively inhibits CaMKII activity by binding to the calmodulin-binding domain of the kinase. This binding prevents the interaction of CaMKII with calmodulin, which is required for the activation of the kinase. As a result, the phosphorylation of CaMKII substrates is inhibited, leading to a reduction in the cellular processes that are regulated by CaMKII.
Biochemical and Physiological Effects:
N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of CaMKII substrates, including the NMDA receptor, AMPA receptor, and synapsin I. This inhibition leads to a reduction in synaptic plasticity, learning and memory, and cardiac function. N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide has also been shown to have anti-inflammatory effects and to reduce the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The main advantage of using N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for CaMKII. This specificity allows researchers to selectively study the role of CaMKII in various cellular processes without affecting other protein kinases. However, one limitation of using N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide in scientific research. One direction is the study of the role of CaMKII in various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. Another direction is the development of more potent and selective inhibitors of CaMKII. Finally, the use of N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide in combination with other inhibitors or drugs may provide new insights into the role of CaMKII in various cellular processes.

Synthesis Methods

The synthesis of N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide involves several steps. The first step is the reaction of 3-nitrobenzoyl chloride with hydroxylamine hydrochloride to form 3-nitrobenzohydroxamic acid. The second step involves the reaction of this intermediate with 2-chloroacetyl chloride to form 3-nitro-N-(2-chloroacetyl)benzohydroxamic acid. The third step involves the reaction of this intermediate with morpholine and sodium hydride to form N-(2-chloroacetyl)-3-nitro-4-morpholinosulfonylbenzamide. The final step involves the reaction of this intermediate with isoxazole and sodium methoxide to form N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide.

Scientific Research Applications

N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research to study the role of CaMKII in various cellular processes. It has been shown to selectively inhibit CaMKII activity without affecting other protein kinases. This specificity makes it a valuable tool for studying the role of CaMKII in various cellular processes, including synaptic plasticity, learning and memory, and cardiac function.

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S/c18-14(15-13-5-8-22-16-13)11-1-3-12(4-2-11)23(19,20)17-6-9-21-10-7-17/h1-5,8H,6-7,9-10H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVQACTXZBUMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787013
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide

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